![molecular formula C15H21N3O B12573884 6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol CAS No. 184872-25-1](/img/structure/B12573884.png)
6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the imidazole ring or the phenol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenol or imidazole ring .
科学的研究の応用
6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can modulate signaling pathways by binding to specific receptors or proteins .
類似化合物との比較
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Omeprazole: An antiulcer drug containing an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl and dimethylphenol groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
184872-25-1 |
|---|---|
分子式 |
C15H21N3O |
分子量 |
259.35 g/mol |
IUPAC名 |
6-tert-butyl-3-(1H-imidazol-2-ylamino)-2,4-dimethylphenol |
InChI |
InChI=1S/C15H21N3O/c1-9-8-11(15(3,4)5)13(19)10(2)12(9)18-14-16-6-7-17-14/h6-8,19H,1-5H3,(H2,16,17,18) |
InChIキー |
FMXLUDWFHHTLGS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1NC2=NC=CN2)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


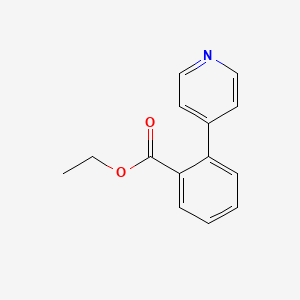
![N'-[(5-Nitrofuran-2-yl)methylidene]-P,P-diphenylphosphinic hydrazide](/img/structure/B12573811.png)
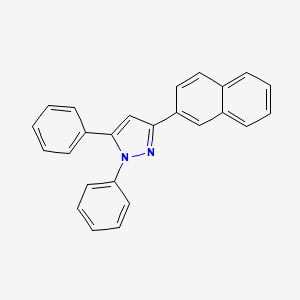
![Benzene, 1,1'-[(methylenecyclopropylidene)di-2,1-ethanediyl]bis-](/img/structure/B12573821.png)
![4-[5-Methyl-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-2-phenylbutan-2-ol](/img/structure/B12573837.png)

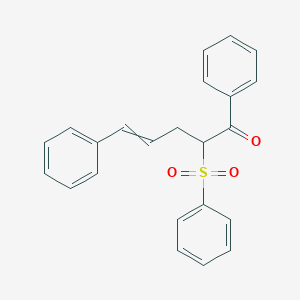
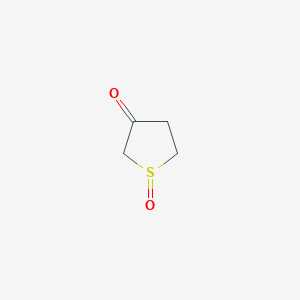
![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride](/img/structure/B12573873.png)
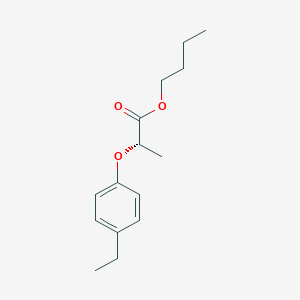


![N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12573891.png)

